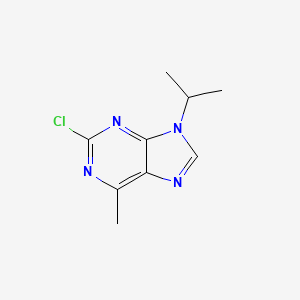
1-methyl-1H-indole-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-1H-indole-2-sulfonyl chloride is a chemical compound with the molecular formula C9H8ClNO2S . It has a molecular weight of 229.69 .
Synthesis Analysis
The synthesis of 1-methyl-1H-indole-2-sulfonyl chloride involves the use of readily available building blocks such as aryl hydrazines, ketones, and alkyl halides . A one-pot, three-component protocol has been developed for the synthesis of 1,2,3-trisubstituted indoles, based on a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis
The InChI code for 1-methyl-1H-indole-2-sulfonyl chloride is 1S/C9H8ClNO2S/c1-11-8-5-3-2-4-7 (8)6-9 (11)14 (10,12)13/h2-6H,1H3 .Chemical Reactions Analysis
The chemical reactions involving 1-methyl-1H-indole-2-sulfonyl chloride are robust, clean, and high-yielding processes which generate minimal quantities of by-products or leftovers . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process .Physical And Chemical Properties Analysis
1-methyl-1H-indole-2-sulfonyl chloride is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wirkmechanismus
While the specific mechanism of action for 1-methyl-1H-indole-2-sulfonyl chloride is not mentioned in the search results, indole derivatives have been found to have physiological activity which includes anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory .
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-1H-indole-2-sulfonyl chloride involves the reaction of 1-methyl-1H-indole-2-sulfonic acid with thionyl chloride.", "Starting Materials": [ "1-methyl-1H-indole-2-sulfonic acid", "thionyl chloride" ], "Reaction": [ "1. Dissolve 1-methyl-1H-indole-2-sulfonic acid in a dry solvent such as dichloromethane or chloroform.", "2. Add thionyl chloride dropwise to the solution while stirring at room temperature.", "3. Continue stirring the reaction mixture for several hours until the reaction is complete.", "4. Remove the solvent and excess thionyl chloride under reduced pressure.", "5. Purify the crude product by recrystallization or column chromatography to obtain 1-methyl-1H-indole-2-sulfonyl chloride as a white solid." ] } | |
CAS-Nummer |
184039-88-1 |
Produktname |
1-methyl-1H-indole-2-sulfonyl chloride |
Molekularformel |
C9H8ClNO2S |
Molekulargewicht |
229.7 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



